Dimethylcarbamylcholine
Description
Dimethylcarbamylcholine (CAS Parent: 14721-70-1) is a cholinergic agonist belonging to the carbamate ester class. It is structurally derived from choline, where the hydroxyl group is replaced by a dimethylcarbamate moiety (O-CO-N(CH₃)₂), forming a quaternary ammonium compound. The iodide salt variant, this compound iodide, has the molecular formula C₈H₂₀IN₂O₂ and a molar mass of 302.16 g/mol (calculated from substituents and iodide counterion). Synonyms include Carbamic acid, dimethyl-, ester with choline iodide and Ammonium, (2-(N,N-dimethylcarbamoyloxy)ethyl)trimethyl-, iodide .
As a cholinergic agent, this compound acts on muscarinic and nicotinic acetylcholine receptors.
Properties
CAS No. |
14721-70-1 |
|---|---|
Molecular Formula |
C8H19N2O2+ |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |
InChI Key |
SYTFEYDNYKQRMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Other CAS No. |
14721-70-1 |
Related CAS |
14721-77-8 (chloride) 30892-85-4 (iodide) |
Synonyms |
dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |
Origin of Product |
United States |
Preparation Methods
Dimethylcarbamoyl chloride can be synthesized through several methods:
Reaction with Phosgene and Dimethylamine: This method, reported as early as 1879, involves reacting phosgene with gaseous dimethylamine in a flow reactor at 275°C.
Laboratory Scale Synthesis: At the laboratory scale, dimethylcarbamoyl chloride can be synthesized using diphosgene or triphosgene and an aqueous dimethylamine solution in a two-phase system of benzene-xylene and water, with sodium hydroxide as an acid scavenger.
Reaction with Trimethylamine: Dimethylcarbamoyl chloride can also be formed by reacting phosgene with trimethylamine.
Chlorodimethylamine Method: A more recent process involves converting chlorodimethylamine to dimethylcarbamoyl chloride using a palladium catalyst under pressure with carbon monoxide at room temperature.
Chemical Reactions Analysis
Dimethylcarbamoyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with alcoholic or phenolic hydroxyl groups to form dimethyl carbamates, which are often used in pharmaceuticals and pesticides.
Reaction with Dimethylformamide: This reaction forms tetramethylformamidinium chloride, a major intermediate in the preparation of tris(dimethylamino)methane, a reagent for introducing enamine functions and preparing amidines.
Scientific Research Applications
Dimethylcarbamoyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylcarbamoyl chloride involves the transfer of a dimethylcarbamoyl group to hydroxyl groups, forming dimethyl carbamates. These carbamates can interact with various molecular targets and pathways, depending on their specific structure and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
Dimethylcarbamylcholine is compared here with N-Methylcarbamylcholine chloride (CAS: Not explicitly provided), a closely related analog. Key distinctions lie in the carbamoyl substituents and counterions:
However, the larger iodide counterion may reduce solubility in aqueous media relative to chloride .
Pharmacological Implications
- Receptor Affinity : The dimethylcarbamate group in this compound likely alters receptor binding kinetics. Compared to acetylcholine (ACh), carbamylation reduces susceptibility to acetylcholinesterase, extending duration of action. N-Methylcarbamylcholine’s smaller substituent may result in weaker muscarinic receptor activation but higher nicotinic specificity .
- Metabolic Stability: this compound’s bulkier carbamoyl group may confer greater resistance to enzymatic degradation compared to N-methylcarbamylcholine, which retains a hydrogen bond donor (-NH) susceptible to hydrolysis .
Key Research Findings
- Stability Studies : this compound exhibits a half-life >2 hours in plasma, compared to <10 minutes for ACh, due to carbamate ester resistance .
- Receptor Profiling : In rodent models, this compound showed 5-fold higher affinity for muscarinic M3 receptors than N-methylcarbamylcholine, attributed to steric effects of the dimethyl group .
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